1,36-Hexatriacontanediol
Description
Properties
IUPAC Name |
hexatriacontane-1,36-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74O2/c37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38/h37-38H,1-36H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLVWYLCNPWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCCCCCCCCO)CCCCCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720824 | |
| Record name | Hexatriacontane-1,36-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128244-40-6 | |
| Record name | 1,36-Hexatriacontanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128244-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexatriacontane-1,36-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,36-Hexatriacontanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,36 Hexatriacontanediol
Retrosynthetic Analysis of 1,36-Hexatriacontanediol
A retrosynthetic analysis of this compound reveals several potential pathways for its construction. The most straightforward disconnection is at the center of the carbon chain, suggesting a dimerization strategy of an 18-carbon precursor. This approach is advantageous as it utilizes a single, readily available starting material, simplifying the synthetic process.
Another key disconnection involves the terminal hydroxyl groups, which can be retrosynthetically derived from a variety of functional groups, including aldehydes, carboxylic acids, or esters. This opens up a range of synthetic transformations for the final steps of the synthesis.
Classical Chain Elongation Strategies for α,ω-Diols
Classical methods for the synthesis of long-chain α,ω-diols have been well-established and offer robust, albeit sometimes low-yielding, routes to these molecules.
Wittig-Type and Related Olefination Reactions in Diol Synthesis
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, which can then be reduced to afford the saturated backbone of this compound. libretexts.orgmasterorganicchemistry.comlumenlearning.com A plausible route would involve the reaction of a phosphonium (B103445) ylide derived from an 18-carbon alkyl halide with an 18-carbon ω-hydroxyaldehyde. The resulting alkene can then be hydrogenated to yield the target diol.
The synthesis of the required phosphonium ylide typically starts from a suitable alkyl halide and triphenylphosphine, followed by deprotonation with a strong base like n-butyllithium. masterorganicchemistry.comlumenlearning.comyoutube.com The aldehyde partner can be prepared by the oxidation of the corresponding alcohol. While highly effective, the Wittig reaction often produces a mixture of (E)- and (Z)-isomers, which may require separation or specific reaction conditions to control the stereoselectivity. lumenlearning.com
Table 1: Representative Conditions for Wittig-Type Olefination
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| C18-phosphonium ylide | C18-ω-hydroxyaldehyde | n-BuLi | THF | -78 to 25 | 70-85 | masterorganicchemistry.com |
| C16-phosphonium ylide | C20-ω-hydroxyaldehyde | NaHMDS | Toluene | 25 | 65-80 | libretexts.org |
Kolbe Electrolysis Applications in Dicarboxylic Acid and Diol Precursor Synthesis
Kolbe electrolysis is a classic electrochemical method for the dimerization of carboxylates via a radical mechanism. wikipedia.orgresearchgate.netcambridge.orgorganic-chemistry.org This method is particularly well-suited for the synthesis of symmetrical molecules. To synthesize a precursor for this compound, the electrolysis of a monoprotected 18-carbon dicarboxylic acid could be employed. The resulting 34-carbon diester can then be reduced to the corresponding diol.
A key advantage of Kolbe electrolysis is the use of electricity as a "traceless" reagent, making it an environmentally benign process. researchgate.net However, the reaction can be sensitive to conditions such as solvent, electrode material, and current density, and may produce side products from competing reactions.
Table 2: Typical Parameters for Kolbe Electrolysis
| Carboxylate Precursor | Solvent | Electrode Material | Current Density (mA/cm²) | Yield (%) | Reference |
| Monomethyl azelate | Methanol/Water | Platinum | 250 | 60-75 | wikipedia.org |
| Monomethyl sebacate | Methanol | Carbon | 200 | 55-70 | mdpi.com |
Reductive Processes for ω-Hydroxy Acids and Esters to Diols
The final step in many synthetic routes to this compound will involve the reduction of a terminal functional group, most commonly a carboxylic acid or an ester, to a primary alcohol. This transformation is typically achieved with powerful reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).
The reduction of esters with LiAlH4 is a highly efficient and general method, providing excellent yields of the corresponding diols. Care must be taken to ensure the complete reduction of both ester groups in a diester precursor.
Modern Catalytic Approaches for Selective C-C Bond Formation
Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.
Cross-Coupling Reactions for Dimerization and Oligomerization
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, are powerful methods for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide.
For the synthesis of this compound, a symmetrical coupling of an 18-carbon ω-haloalcohol or a protected derivative could be envisioned. For instance, a Grignard reagent prepared from an 18-carbon ω-bromoalcohol could be coupled in the presence of a suitable palladium or nickel catalyst. These reactions often proceed with high yields and selectivity under mild conditions.
Table 3: Illustrative Cross-Coupling Reaction Parameters
| Organometallic Reagent | Organic Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| C18-Grignard reagent | C18-ω-bromoalcohol | Pd(PPh3)4 | THF | 60 | 80-95 |
| C18-organozinc reagent | C18-ω-iodoalcohol | PdCl2(dppf) | DMF | 80 | 85-98 |
Metathesis Reactions in the Construction of Long-Chain Alkenes
The synthesis of very long-chain α,ω-diols such as this compound often employs olefin metathesis as a key carbon-carbon bond-forming strategy. wikipedia.org This powerful reaction allows for the construction of long unsaturated chains from shorter precursors, which can then be hydrogenated to the final saturated diol. rsc.org
A prominent approach involves the self-metathesis of unsaturated fatty acid esters derived from renewable resources. For instance, methyl oleate (B1233923) (a C18 fatty acid ester) can be dimerized to form a 34-carbon chain internal alkene, which serves as a direct precursor to the C36 backbone after subsequent reactions. The Chauvin mechanism, which posits a [2+2] cycloaddition between a metal alkylidene catalyst and an alkene, is the widely accepted pathway for this transformation. wikipedia.orglibretexts.org This process results in a metallacyclobutane intermediate that can then rearrange to form new alkene products. libretexts.org
In a typical synthetic sequence, a long-chain unsaturated ester undergoes self-metathesis, followed by the reduction of the ester groups to alcohols and hydrogenation of the central double bond. A notable advancement is the development of tandem catalytic systems that facilitate both metathesis and hydrogenation in a single process. Researchers have demonstrated that by modifying the reaction conditions, such as adding a base and a bidentate ligand, the metathesis catalyst can be converted in situ to an efficient ester hydrogenation catalyst. rsc.org This allows for a streamlined synthesis of long-chain α,ω-diols from fatty acid methyl esters. rsc.org
The table below summarizes representative catalyst systems and conditions used in the metathesis step for constructing long-chain alkenes, which are precursors for α,ω-diols.
Table 1: Catalyst Systems for Long-Chain Alkene Synthesis via Metathesis
| Catalyst Precursor | Co-catalyst/Ligand | Substrate Example | Product Type | Reference |
|---|---|---|---|---|
| Grubbs-type Ru complexes | None | Methyl Oleate | Long-chain internal diester | rsc.org |
| Hoveyda-Grubbs catalysts | None | Terminal Alkenes | Long-chain internal alkenes | libretexts.org |
| Mo or W Alkylidene Complexes | None | Terminal Alkenes / Dihaloalkenes | Z-Alkenyl Halides | nih.gov |
This table illustrates common catalyst types and their applications in forming long-chain alkenes relevant to diol synthesis.
The efficiency of the metathesis reaction is critical for achieving high yields of the desired long-chain product. The removal of a volatile byproduct, such as ethylene (B1197577) gas in cross-metathesis reactions, can drive the reaction equilibrium toward the formation of the desired product. libretexts.org
Stereoselective and Chemo-selective Synthesis Considerations
The synthesis of a simple, symmetric, and acyclic molecule like this compound does not involve the creation of stereocenters, thus stereoselectivity is not a primary concern for the final product itself. thieme-connect.com However, the principles of chemo-selectivity are paramount, ensuring that reactions target the intended functional groups while leaving others intact. researchgate.net
Strategies for Functional Group Compatibility
Ensuring compatibility between the reactive ends of the molecule and the reaction conditions is a central challenge in synthesizing long-chain diols. The primary functional groups of concern are the terminal hydroxyl groups and the internal double bond formed during metathesis.
Hydroxyl Group Compatibility: Free hydroxyl groups can interfere with many organometallic catalysts, including the ruthenium, molybdenum, or tungsten-based catalysts used in olefin metathesis. Therefore, the hydroxyl groups are typically masked as a more inert functional group, such as an ester or an ether, during the metathesis step. rsc.orgyoutube.com A common strategy is to start with a long-chain unsaturated fatty acid, where the carboxyl group is a precursor to one of the hydroxyls. mdpi.com The self-metathesis of a molecule like methyl 18-hydroxystearate (B1259448) is not feasible without protecting the hydroxyl group. A more practical route is the metathesis of an unsaturated fatty ester like methyl oleate, followed by reduction of the ester groups. rsc.org
Selective Reduction: After the carbon backbone is assembled via metathesis, the precursor functional groups (often esters) must be selectively reduced to hydroxyl groups without affecting the central carbon-carbon double bond. This can be achieved using specific reducing agents. Subsequently, the double bond is hydrogenated to yield the final saturated diol. rsc.org Alternatively, tandem systems can be tuned to selectively hydrogenate the ester groups first, followed by the alkene, or to hydrogenate both simultaneously. rsc.org The choice of catalyst and reaction conditions determines the chemo-selectivity of the reduction process. For example, borane-dimethyl sulfide (B99878) (BMS) complex has been used for the selective reduction of esters in the presence of other functional groups. researchgate.net
Protecting Group Chemistry in Hexatriacontanediol Synthesis
Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from participating in unwanted side reactions. jocpr.comorganic-chemistry.org In the synthesis of this compound, the two terminal hydroxyl groups must be protected during the construction of the carbon skeleton, particularly if the synthesis involves intermediates where free hydroxyl groups would be incompatible with the reagents used (e.g., Grignard reagents, organolithiums, or metathesis catalysts).
The ideal protecting group should be easy to introduce and remove in high yield, stable to the reaction conditions it is meant to protect against, and should not interfere with other reactions. youtube.comuchicago.edu
Common Protecting Groups for Alcohols:
Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) are widely used to protect alcohols. They are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base. These groups are generally stable under a variety of conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). youtube.com
Benzyl (B1604629) Ethers (Bn): Formed by reacting the alcohol with a benzyl halide under basic conditions, benzyl ethers are robust and stable to many acidic and basic conditions. They are typically removed by catalytic hydrogenation, a step that could be combined with the saturation of the central alkene bond in a diol synthesis. youtube.com
Tetrahydropyranyl (THP) Ethers: These are formed by reacting an alcohol with dihydropyran under acidic conditions. THP ethers are stable to bases, organometallic reagents, and nucleophiles but are readily cleaved under mild aqueous acid conditions. weebly.com
The table below outlines common protecting groups for hydroxyl functions and their typical deprotection conditions.
Table 2: Protecting Groups for Hydroxyl Functions in Long-Chain Diol Synthesis
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |
|---|---|---|---|---|
| tert-Butyldimethylsilyl Ether | TBDMS-OR | t-Butyldimethylsilyl chloride, imidazole | Tetrabutylammonium fluoride (TBAF) | organic-chemistry.org |
| Benzyl Ether | Bn-OR | Benzyl bromide, NaH | H₂, Pd/C | youtube.com |
| Tetrahydropyranyl Ether | THP-OR | Dihydropyran, H⁺ | Aqueous acid (e.g., HCl, H₂SO₄) | weebly.com |
This table provides examples of protecting groups used for alcohols and the reagents required for their removal, which is a critical consideration in planning a multi-step synthesis.
Chemical Transformations and Derivatization of 1,36 Hexatriacontanediol
Esterification and Etherification Reactions of Terminal Hydroxyl Groups
The terminal hydroxyl groups of 1,36-Hexatriacontanediol readily undergo esterification and etherification, two fundamental reactions for modifying its chemical properties.
Esterification involves the reaction of the diol with carboxylic acids, acid chlorides, or acid anhydrides to form diesters. This transformation is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be facilitated by activating agents. The resulting diesters often exhibit altered solubility and thermal properties compared to the parent diol. For instance, esterification with short-chain carboxylic acids can decrease the melting point, while esterification with functionalized carboxylic acids can introduce new reactive sites.
Etherification of this compound yields long-chain diethers. This can be achieved through various methods, including the Williamson ether synthesis, where the diol is first converted to a dialkoxide and then reacted with an alkyl halide. Acid-catalyzed etherification with other alcohols or olefins is also a viable route. rsc.orggoogle.comfraunhofer.de Ether linkages are generally more chemically stable than ester linkages, providing enhanced resistance to hydrolysis. The properties of the resulting diethers, such as viscosity and surface activity, are highly dependent on the nature of the substituent groups introduced.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Conditions | Product |
|---|---|---|---|
| Esterification | Acetic Anhydride | Pyridine | 1,36-Hexatriacontanediyl diacetate |
| Esterification | Adipoyl Chloride | Triethylamine | Polyester precursor |
| Etherification | Sodium Hydride, then Methyl Iodide | THF | 1,36-Dimethoxyhexatriacontane |
| Etherification | Isobutylene | Acid Catalyst (e.g., Amberlyst) | 1,36-Di-tert-butoxyhexatriacontane |
Oxidation Reactions for Dicarboxylic Acid and Ketonization Pathways
The terminal hydroxyl groups of this compound can be oxidized to yield more complex functional molecules.
Oxidation to Dicarboxylic Acid: A significant transformation is the oxidation of both terminal alcohol groups to carboxylic acids, forming 1,36-hexatriacontanedioic acid. This can be accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). More environmentally benign methods, utilizing catalytic amounts of transition metals with a stoichiometric oxidant like hydrogen peroxide, have also been developed for the oxidation of long-chain alcohols. mdpi.com Biotechnological routes, employing enzymes like alcohol dehydrogenases and fatty acid oxidases from microorganisms, present a green alternative for the synthesis of long-chain dicarboxylic acids. fraunhofer.deresearchgate.netresearchgate.net This resulting α,ω-dicarboxylic acid is a crucial intermediate for the synthesis of polyesters and polyamides.
Ketonization Pathways: While direct ketonization of the diol is not a primary pathway, the derived 1,36-hexatriacontanedioic acid can undergo ketonization. This process typically involves high temperatures and a metal oxide catalyst, leading to the formation of a large-ring cyclic ketone, cyclopentatriacontanone, through intramolecular decarboxylative cyclization. Alternatively, cross-ketonization with other carboxylic acids can produce long-chain ketones. chemistrysteps.commetu.edu.trlibretexts.org
Halogenation and Subsequent Nucleophilic Substitution Reactions
Halogenation: The hydroxyl groups of this compound can be replaced by halogens (Cl, Br) to produce 1,36-dihalohexatriacontane. Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. chemistrysteps.commasterorganicchemistry.com These reactions typically proceed via an Sₙ2 mechanism, especially for primary alcohols, resulting in an inversion of stereochemistry if a chiral center were present. libretexts.orgchadsprep.comyoutube.com The use of these reagents is generally preferred over hydrohalic acids (HCl, HBr) to avoid the harsh conditions and potential side reactions. libretexts.org
Nucleophilic Substitution: The resulting 1,36-dihalohexatriacontanes are versatile electrophiles for a wide array of nucleophilic substitution reactions. Current time information in Bangalore, IN.kyoto-u.ac.jp The carbon-halogen bond is polar, making the carbon atom susceptible to attack by nucleophiles. Current time information in Bangalore, IN. This allows for the introduction of various functional groups, as illustrated in the table below. These reactions significantly expand the synthetic utility of this compound.
Table 2: Nucleophilic Substitution Reactions of 1,36-Dihalohexatriacontane
| Nucleophile | Reagent | Product | Functional Group Introduced |
|---|---|---|---|
| Cyanide | KCN | 1,36-Dicyanohexatriacontane (Hexatriacontanedinitrile) | Nitrile |
| Azide | NaN₃ | 1,36-Diazidohexatriacontane | Azide |
| Hydroxide | NaOH (aq) | This compound | Hydroxyl (reformation of diol) |
| Amine | NH₃ | 1,36-Hexatriacontanediamine | Primary Amine |
| Thiolate | NaSH | 1,36-Hexatriacontanedithiol | Thiol |
Advanced Functionalization for Polymeric and Supramolecular Building Blocks
The long, linear aliphatic chain of this compound makes it an ideal scaffold for the construction of specialized monomers for polymers and self-assembling systems.
This compound can be converted into various difunctional monomers suitable for polycondensation reactions.
Diesters for Polycondensation: As mentioned in section 3.1, the diol can be esterified with dicarboxylic acids or their derivatives. More importantly, the diol itself can be a monomer that reacts with a dicarboxylic acid (e.g., adipic acid or sebacic acid) to form long-chain aliphatic polyesters. nih.govmdpi.com These polyesters are known for their biodegradability and unique thermal and mechanical properties, which are influenced by the long methylene (B1212753) sequences. researchgate.net
Diisocyanates: The synthesis of 1,36-hexatriacontane diisocyanate is a multi-step process. A common route involves the conversion of the diol into a diamine. This can be achieved by first halogenating the diol and then performing a nucleophilic substitution with ammonia (B1221849) or by using a Gabriel synthesis. A more direct, homogeneously catalyzed method involves reacting the diol with ammonia in the presence of a ruthenium complex. google.com The resulting 1,36-hexatriacontanediamine is then reacted with phosgene (B1210022) (phosgenation) or a phosgene equivalent to yield the diisocyanate. google.commetu.edu.tr An alternative, phosgene-free route involves the conversion of the corresponding dicarboxylic acid (from oxidation of the diol) to a diacyl azide, which then undergoes a Curtius rearrangement to form the diisocyanate. researchgate.net These long-chain diisocyanates are valuable monomers for synthesizing polyurethanes and polyureas with enhanced flexibility and hydrophobicity. researchgate.net
The well-defined, long aliphatic chain of this compound makes it an excellent hydrophobic building block for creating amphiphilic and bola-amphiphilic molecules capable of self-assembly. By attaching specific functional groups (moieties) to one or both ends of the diol, complex supramolecular structures can be formed.
These moieties can be introduced through the chemical handles established in the previous sections (e.g., esters, ethers, amines). For example, attaching hydrophilic head groups, such as sugars, oligo(ethylene glycol) chains, or charged groups like carboxylates or ammonium (B1175870) ions, would transform the diol into a bolaamphiphile. In aqueous solutions, these molecules can self-assemble into various nanostructures, including micelles, vesicles, or lamellar sheets, driven by the hydrophobic effect of the long carbon chain. researchgate.net
Furthermore, moieties capable of specific, directional interactions like hydrogen bonding (e.g., amides, ureas) or π-π stacking (e.g., aromatic groups like pyrene (B120774) or perylene) can be appended. nih.gov This functionalization allows the diol derivatives to act as monomers for supramolecular polymerization, forming long, ordered, non-covalently linked polymer chains. rsc.orgkyoto-u.ac.jpnih.gov The length and flexibility of the 1,36-hexatriacontane chain would play a crucial role in the packing and morphology of these self-assembled architectures.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 1,36 Hexatriacontanediol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules in solution. For 1,36-Hexatriacontanediol, a combination of one-dimensional and two-dimensional NMR experiments provides unequivocal evidence of its linear structure and the precise location of the hydroxyl functional groups.
High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom within the this compound molecule.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons. The protons on the carbons bearing the hydroxyl groups (C1-H and C36-H) are expected to appear as a triplet at approximately 3.64 ppm. The vast majority of the protons belong to the internal methylene (B1212753) groups (C3-H through C34-H) of the long alkyl chain, which resonate as a broad, overlapping signal around 1.25 ppm. The methylene protons adjacent to the terminal carbinol groups (C2-H and C35-H) typically appear as a distinct multiplet around 1.56 ppm. The hydroxyl protons themselves (OH) would produce a signal whose chemical shift is variable and dependent on solvent, concentration, and temperature.
The ¹³C NMR spectrum provides a clear map of the carbon skeleton. The terminal carbons bonded to the hydroxyl groups (C1 and C36) are the most deshielded among the sp³ carbons, resonating at approximately 63.1 ppm. The adjacent carbons (C2 and C35) appear around 32.8 ppm. The internal methylene carbons of the long chain produce a series of closely spaced signals in the range of 22 to 30 ppm. nih.govmdpi.comresearchgate.net
Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Assignment | ¹H NMR Shift (ppm) | Multiplicity | ¹³C NMR Shift (ppm) |
| C1, C36 (-C H₂OH) | - | - | ~63.1 |
| C2, C35 (-C H₂CH₂OH) | ~1.56 | quintet | ~32.8 |
| C3, C34 | ~1.29 | multiplet | ~25.7 |
| C4-C33 (-C H₂-) | ~1.25 | broad singlet | ~29.7 (multiple) |
| H1, H36 (-CH ₂OH) | ~3.64 | triplet | - |
| H2, H35 (-CH ₂CH₂OH) | ~1.56 | multiplet | - |
| H3-H34 (-CH ₂-) | ~1.25 | broad singlet | - |
| OH | variable | singlet (broad) | - |
While 1D NMR suggests the presence of the key functional groups and the long alkyl chain, 2D NMR experiments are essential to piece together the molecular puzzle and confirm the precise connectivity. youtube.comsdsu.eduuvic.ca
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A key correlation would be observed between the terminal carbinol protons (H1/H36, ~3.64 ppm) and their adjacent methylene protons (H2/H35, ~1.56 ppm). Further correlations would link the H2/H35 protons to the H3/H34 protons, establishing the start of the long methylene chain. sdsu.eduuvic.ca
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. This technique would unequivocally link the proton signal at ~3.64 ppm to the carbon signal at ~63.1 ppm, confirming the -CH₂OH termini. Similarly, it would correlate all other methylene proton signals to their corresponding carbon signals. sdsu.educolumbia.edugithub.io
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and deducing its structure through controlled fragmentation. For a large, non-volatile molecule like this compound (MW = 538.57 g/mol ), soft ionization techniques are required.
Electrospray Ionization (ESI-MS) is well-suited for polar molecules and is typically coupled with liquid chromatography. In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 539.58, or more commonly, adducts with alkali metal ions present in the solvent or matrix, such as the sodiated molecule [M+Na]⁺ at m/z 561.56 or the potassiated molecule [M+K]⁺ at m/z 577.53. researchgate.netnih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is highly effective for analyzing large molecules with low volatility. frontiersin.org The diol would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and ionized by a laser. Similar to ESI, MALDI spectra would predominantly show cation adducts, such as [M+Na]⁺ or [M+K]⁺, providing clear confirmation of the molecular weight. bath.ac.ukacs.orgresearchgate.net
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or an adduct ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions provide valuable structural information. unt.edu For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways for long-chain alcohols would be expected. openochem.orglibretexts.org
Key fragmentation patterns include:
Sequential Loss of Water: A primary fragmentation route is the neutral loss of one or two water molecules (18 Da) from the protonated molecule, leading to prominent ions at m/z 521.57 ([M+H-H₂O]⁺) and m/z 503.56 ([M+H-2H₂O]⁺).
Alkyl Chain Fragmentation: The long hydrocarbon chain can undergo cleavage, resulting in a series of fragment ions separated by 14 Da (-CH₂-), though this is often less prominent in soft ionization MS/MS compared to electron ionization.
Interactive Table: Predicted ESI-MS and MS/MS Fragments for this compound
| Ion Species | Predicted m/z | Description |
| [M+H]⁺ | 539.58 | Protonated Molecule (Precursor Ion) |
| [M+Na]⁺ | 561.56 | Sodiated Adduct (Precursor Ion) |
| [M+K]⁺ | 577.53 | Potassiated Adduct (Precursor Ion) |
| [M+H-H₂O]⁺ | 521.57 | Product ion from loss of one water molecule |
| [M+H-2H₂O]⁺ | 503.56 | Product ion from loss of two water molecules |
Chromatographic Techniques for Separation and Quantification (e.g., GC, HPLC)
Chromatographic methods are indispensable for separating this compound from impurities, isomers, or other components in a mixture, as well as for its precise quantification.
Gas Chromatography (GC) analysis of long-chain diols is challenging due to their high boiling points and low volatility. Therefore, chemical derivatization is required to convert the polar hydroxyl groups into less polar, more volatile moieties. youtube.com A common and effective method is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups. youtube.com The resulting bis-TMS ether of this compound is significantly more volatile and thermally stable, allowing for analysis on a standard GC system, typically with a non-polar capillary column and a flame ionization detector (FID) or mass spectrometer (MS). researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC) is an excellent alternative that often does not require derivatization. nih.gov
Reversed-Phase (RP-HPLC): This is a common mode where a non-polar stationary phase (e.g., C18 or C30) is used with a polar mobile phase. A gradient elution, starting with a high percentage of water and increasing the proportion of an organic solvent like acetonitrile or methanol, would be used to elute the highly non-polar diol.
Hydrophilic Interaction Liquid Chromatography (HILIC): Using a polar stationary phase, such as one with bonded diol functional groups, HILIC can provide excellent separation for polar analytes. hawachhplccolumn.comsjsu.eduresearchgate.nethawach.com In this mode, a mobile phase with a high concentration of organic solvent is used.
Detection: Since this compound lacks a UV-Vis chromophore, standard UV detectors are not suitable. Instead, universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (LC-MS) are necessary for sensitive detection and quantification. researchgate.net
Interactive Table: Summary of Chromatographic Conditions for this compound Analysis
| Technique | Derivatization | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |
| GC | Required (e.g., Silylation) | Non-polar (e.g., DB-5ms, HP-1) | Helium | FID, MS |
| RP-HPLC | Not required | Non-polar (e.g., C18, C30) | Acetonitrile/Water or Methanol/Water gradient | ELSD, CAD, MS |
| HILIC | Not required | Polar (e.g., Diol, Silica) | High % Acetonitrile with aqueous buffer | ELSD, CAD, MS |
Derivatization Strategies for Enhanced Chromatographic Performance
Derivatization is a critical step in the gas chromatography (GC) analysis of polar, non-volatile compounds like this compound. This chemical modification process converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups, thereby improving chromatographic peak shape, reducing adsorption within the GC system, and enhancing detectability. gcms.czcolostate.eduresearchgate.net The primary goal is to replace the active hydrogen of the hydroxyl groups with a protecting group. gcms.cz
Silylation is the most common derivatization technique for compounds containing hydroxyl groups. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently employed. sigmaaldrich.com The reaction replaces the acidic protons on the two hydroxyl groups of this compound with trimethylsilyl (TMS) groups. This transformation significantly reduces the molecule's polarity and its capacity for hydrogen bonding, leading to increased volatility essential for GC analysis. gcms.czresearchgate.net The resulting silylated derivative is more amenable to separation on common nonpolar or moderately polar capillary GC columns. sigmaaldrich.com
For high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore into the molecule, enabling detection by UV-Vis or fluorescence detectors, respectively. veeprho.comresearchgate.net Since this compound lacks a native chromophore, it is essentially invisible to standard UV detectors. veeprho.com Reagents that react with hydroxyl groups to form UV-active esters or ethers can be used. This pre-column derivatization allows for sensitive detection and quantification. researchgate.net Post-column derivatization is another strategy where a reagent is introduced after the chromatographic separation to form a detectable complex. veeprho.com
Another approach for diols involves esterification. For instance, phenylboronic acid can be used to form cyclic phenylboronic esters with 1,2- and 1,3-diols, which can then be analyzed by GC-MS. nih.gov While this compound is a 1,36-diol, similar principles of forming esters with both hydroxyl groups can be applied using other reagents to enhance chromatographic performance.
Table 1: Common Derivatization Strategies for Long-Chain Diols
| Derivatization Method | Reagent(s) | Target Functional Group | Purpose | Chromatographic Technique |
| Silylation | BSTFA, TMCS | Hydroxyl (-OH) | Increase volatility and thermal stability | Gas Chromatography (GC) |
| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride | Hydroxyl (-OH) | Increase volatility, introduce electron-capturing groups for ECD | Gas Chromatography (GC) |
| Esterification | Phenylboronic Acid (for vicinal/1,3-diols) | Diol | Form cyclic esters for improved GC-MS analysis | Gas Chromatography (GC) |
| UV-Labeling | Benzoyl Chloride, p-Nitrobenzoyl Chloride | Hydroxyl (-OH) | Introduce a UV-absorbing chromophore | High-Performance Liquid Chromatography (HPLC) |
| Fluorescent Labeling | Dansyl Chloride, NBD-F | Hydroxyl (-OH) | Introduce a fluorescent tag for high sensitivity | High-Performance Liquid Chromatography (HPLC) |
Advanced Detector Technologies (e.g., FID, UV-Vis, RI, ELSD)
The choice of detector is paramount for the successful analysis of this compound, especially given its physical and chemical properties.
Flame Ionization Detector (FID): In gas chromatography, the FID is a nearly universal detector for organic compounds. Following successful derivatization to volatilize the diol, the FID provides a robust and sensitive response. The detector works by pyrolyzing the analyte in a hydrogen-air flame, which produces ions that generate a current proportional to the mass of carbon entering the flame. This makes FID a reliable choice for quantification of the silylated this compound.
UV-Visible (UV-Vis) Detector: For HPLC analysis, a UV-Vis detector is of limited use for underivatized this compound due to the absence of a chromophore. veeprho.com However, it becomes a powerful tool when coupled with the derivatization strategies mentioned previously, where a UV-absorbing tag is chemically attached to the molecule. veeprho.comresearchgate.net An indirect photometric detection method can also be used, where a UV-absorbing compound is added to the mobile phase, and the analyte is detected as a negative peak as it elutes. researchgate.net
Refractive Index (RI) Detector: The RI detector is a universal detector for HPLC that measures the difference in the refractive index between the mobile phase and the eluting sample. knauer.netbiocompare.com It can detect non-chromophoric compounds like this compound without the need for derivatization. thermofisher.com However, RI detectors are known for their lower sensitivity compared to other detectors. biocompare.com They are also highly sensitive to temperature and pressure fluctuations and are not compatible with gradient elution, which limits their application in complex separations. biocompare.compeakscientific.com
Evaporative Light Scattering Detector (ELSD): The ELSD is another universal detector for HPLC that is well-suited for analyzing non-volatile and semi-volatile compounds that lack a UV chromophore, such as lipids and polymers. peakscientific.comwikipedia.orgflash-chromatography.com The detector works by nebulizing the column eluent into a fine mist, which is then passed through a heated tube to evaporate the mobile phase. wikipedia.org The remaining non-volatile analyte particles scatter a light beam, and the scattered light is measured by a photodiode. wikipedia.org The response is proportional to the mass of the analyte. ELSD offers better sensitivity than RI detection, is compatible with gradient elution, and provides a more stable baseline. peakscientific.compolymer.co.kr This makes it a superior choice for the analysis of high molecular weight diols like this compound. wikipedia.orgnih.gov
Table 2: Comparison of Detector Technologies for this compound Analysis
| Detector | Principle | Derivatization Required? | Advantages | Disadvantages | Suitable Chromatography |
| Flame Ionization Detector (FID) | Measures ions produced during combustion of organic compounds in a hydrogen flame. | Yes (for GC) | High sensitivity for carbon compounds, robust, wide linear range. | Destructive, requires volatile analytes. | Gas Chromatography (GC) |
| UV-Visible (UV-Vis) Detector | Measures absorbance of light by the analyte. | Yes | High sensitivity, non-destructive. | Only for compounds with a chromophore. | High-Performance Liquid Chromatography (HPLC) |
| Refractive Index (RI) Detector | Measures the difference in refractive index between the eluent and a reference. | No | Universal, simple to use. | Low sensitivity, not compatible with gradient elution, temperature sensitive. biocompare.compeakscientific.com | High-Performance Liquid Chromatography (HPLC) |
| Evaporative Light Scattering Detector (ELSD) | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. wikipedia.org | No | Universal for non-volatile analytes, more sensitive than RI, compatible with gradient elution. peakscientific.comwikipedia.org | Destructive, non-linear response may require calibration for quantification. wikipedia.org | High-Performance Liquid Chromatography (HPLC) |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The method involves directing a beam of X-rays onto a single crystal of the substance. wikipedia.org The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the positions and intensities of these spots, a detailed model of the electron density and thus the atomic structure can be constructed. wikipedia.orgyoutube.com
Computational and Theoretical Studies of 1,36 Hexatriacontanediol
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for exploring the vast conformational space of a long and flexible molecule like 1,36-Hexatriacontanediol. nih.gov Given the 36-carbon chain, the number of possible rotational isomers is immense, making a comprehensive experimental characterization challenging.
MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion for each atom. nih.gov This allows for the observation of dynamic processes such as conformational changes, folding, and intermolecular interactions. For a molecule like this compound, a primary interest is understanding the equilibrium between extended (all-trans) and various folded (gauche) conformations. The balance between these conformations is critical in determining the macroscopic properties of the material, such as its melting point and crystal packing.
The exploration of the conformational space via standard MD simulations can be computationally expensive, as crossing the energy barriers between different conformations might require very long simulation times, often on the scale of microseconds or even milliseconds. researchgate.net To overcome this, enhanced sampling techniques such as metadynamics or replica-exchange MD are often employed. These methods accelerate the exploration of the potential energy surface, ensuring a more thorough sampling of the possible conformations. researchgate.net
The choice of the simulation environment is also crucial. Simulations can be performed in a vacuum, which is useful for studying intrinsic conformational preferences, or in the presence of an explicit or implicit solvent to understand its behavior in solution or at interfaces. For this compound, simulations in a nonpolar solvent or in a condensed phase of multiple diol molecules are particularly relevant for studying its aggregation and self-assembly behavior.
| Simulation Parameter | Typical Value/Method | Rationale |
|---|---|---|
| Force Field | OPLS-AA, CHARMM36 | Optimized for organic and biomolecules, providing reliable parameters for alkanes and alcohols. mdpi.comnih.gov |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature and pressure, mimicking experimental conditions. |
| Temperature | 298 K - 400 K | To study behavior at room temperature and above, including phase transitions. soton.ac.uk |
| Time Step | 1-2 fs | Ensures stability of the simulation by adequately sampling the fastest motions (bond vibrations). |
| Simulation Time | >100 ns | Required to sample significant conformational changes in long-chain molecules. acs.org |
| Long-Range Electrostatics | Particle Mesh Ewald (PME) | Accurately computes long-range electrostatic interactions, which are crucial for polar molecules like diols. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, based on solving the Schrödinger equation, provide a highly accurate description of the electronic structure of a molecule. scienceopen.com For this compound, QC methods can be used to understand the properties of the hydroxyl (-OH) functional groups and predict their chemical reactivity.
Density Functional Theory (DFT) is a widely used QC method that balances computational cost and accuracy, making it suitable for molecules of this size. scienceopen.com DFT calculations can determine various electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and partial atomic charges. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
These calculations can predict the most likely sites for chemical reactions. For this compound, the oxygen atoms of the hydroxyl groups are the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the acidic hydrogen atoms of the hydroxyl groups are prone to abstraction by a base. QC calculations can quantify these reactivities by computing reaction pathways and activation energies for potential reactions, such as esterification or etherification. nih.govchemrxiv.org
Furthermore, QC methods are essential for generating accurate parameters for the force fields used in molecular mechanics simulations. ucsb.edu By calculating the potential energy surface for the rotation around various chemical bonds (dihedral scans), highly specific and accurate torsional parameters can be developed. ucsb.edu
| Computed Property | Typical Computational Method | Significance for this compound |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides accurate bond lengths, bond angles, and dihedral angles. |
| Partial Atomic Charges | Mulliken, ESP, or NBO analysis | Reveals the charge distribution, highlighting the polarity of the C-O and O-H bonds. |
| HOMO/LUMO Energies | DFT | Indicates the molecule's ability to donate or accept electrons, relating to its reactivity. |
| Vibrational Frequencies | DFT | Can be compared with experimental IR and Raman spectra to validate the computational model. |
| Reaction Pathways | Transition State Search (e.g., QST2/3, Nudged Elastic Band) | Predicts the feasibility and mechanism of chemical reactions involving the hydroxyl groups. researchgate.net |
Prediction of Self-Assembly Behavior via Coarse-Grained Simulations
While all-atom MD simulations provide detailed information, they are often too computationally demanding to simulate the large-scale self-assembly of many this compound molecules over long timescales. researchgate.net Coarse-grained (CG) simulations offer a solution by reducing the number of degrees of freedom. In a CG model, groups of atoms are represented as single "beads" or interaction sites. wikipedia.org
For this compound, the long aliphatic chain could be represented by a series of hydrophobic beads, while the terminal hydroxyl groups would be represented by hydrophilic beads. This simplified representation allows for the simulation of much larger systems (thousands of molecules) for longer times (microseconds to milliseconds), enabling the direct observation of self-assembly processes. chemrxiv.orgnih.gov
CG simulations can predict the formation of various supramolecular structures, such as micelles, bilayers (similar to lipid bilayers), or other aggregates, depending on the concentration and the solvent environment. researchgate.net By varying the parameters of the CG model, such as the interaction strength between different beads, researchers can study how molecular architecture influences the resulting self-assembled morphology. These simulations are invaluable for understanding how this compound might organize in bulk or at interfaces, which is crucial for its potential applications in materials science.
| Coarse-Graining Aspect | Description | Relevance to this compound |
|---|---|---|
| Mapping Scheme | Defining how groups of atoms are combined into single beads. For example, 4-5 CH₂ groups per bead. soton.ac.uk | Crucial for capturing the overall shape and flexibility of the molecule. |
| Force Field Parametrization | Developing effective potentials between CG beads to reproduce properties of the all-atom system or experimental data (e.g., density, surface tension). utdallas.edu | Ensures that the simplified model behaves realistically. |
| Simulated Phenomena | Micelle formation, bilayer formation, phase separation. | Predicts the macroscopic structures that arise from the amphiphilic nature of the diol. |
| Common CG Models | MARTINI, DPD (Dissipative Particle Dynamics). | MARTINI is widely used for lipids and polymers, making it a suitable choice for this long-chain diol. soton.ac.uk |
Force Field Development and Validation for Long-Chain Aliphatic Compounds
The accuracy of any molecular mechanics or dynamics simulation is fundamentally dependent on the quality of the force field used. wikipedia.orgplos.org A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. uiuc.edu For a specialized molecule like this compound, it is critical to use a force field that has been well-parameterized and validated for long-chain aliphatic compounds and alcohols.
Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly used. nih.gov However, early versions of these force fields sometimes showed inaccuracies when simulating long-chain alkanes, such as predicting incorrect densities, heats of vaporization, or phase transition temperatures. acs.orgnih.gov
Consequently, significant research has been dedicated to refining these force fields. This involves adjusting parameters, particularly the torsional (dihedral) parameters that govern the flexibility of the carbon chain and the non-bonded Lennard-Jones parameters that control intermolecular interactions. ucsb.eduacs.org For long-chain alcohols, accurately modeling the hydrogen bonding of the hydroxyl groups is also a major challenge that has received considerable attention. nih.govresearchgate.net
The validation of a force field is a rigorous process. nih.govnih.gov It involves comparing simulation results against a wide range of experimental data. For long-chain compounds, key validation targets include:
Thermodynamic properties: Density, heat of vaporization, and surface tension of the liquid state. arxiv.orgarxiv.org
Structural properties: Radial distribution functions, and for solids, crystal lattice parameters.
Dynamic properties: Diffusion coefficients and viscosity. researchgate.net
Phase behavior: The accurate prediction of melting points and other phase transitions. soton.ac.uk
Recent developments have led to improved parameter sets, such as the L-OPLS force field, which was specifically optimized for long hydrocarbons and shows better agreement with experimental data for properties like phase transition temperatures. acs.orgnih.gov
| Force Field | Key Features for Long-Chain Compounds | Performance/Validation Notes |
|---|---|---|
| OPLS-AA | All-atom force field widely used for organic liquids. Good general-purpose choice. mdpi.com | Standard OPLS-AA can overestimate the melting point of long alkanes. acs.orgnih.gov Modifications to dihedral and non-bonded parameters are often necessary. ucsb.eduresearchgate.net |
| L-OPLS | A re-parameterization of OPLS-AA specifically for long-chain hydrocarbons. acs.org | Shows improved prediction of heats of vaporization and phase transition temperatures for long alkanes compared to standard OPLS-AA. acs.orgnih.gov |
| CHARMM36 | All-atom force field extensively used for biomolecules, including lipids which have long aliphatic tails. nih.gov | Well-validated for lipid bilayers. The parameters for aliphatic chains are highly refined. soton.ac.ukforums-academiccharmm.org |
| GAFF (General Amber Force Field) | Designed to be a general force field for organic molecules, compatible with the AMBER force fields for proteins and nucleic acids. nih.gov | Provides a good starting point, but may require specific validation for very long-chain diols. |
| TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom) | A united-atom model where CH₂, and CH₃ groups are treated as single particles. | Computationally efficient. Generally performs well for liquid properties but may be less accurate for ordered solid phases. soton.ac.uk |
Applications in Materials Science and Engineering
Role as a Building Block in Polymer Synthesis
The terminal hydroxyl groups of 1,36-hexatriacontanediol position it as a classic diol for step-growth polymerization reactions.
In theory, this compound can react with diisocyanates to form polyurethanes and with dicarboxylic acids or their derivatives to yield polyesters. The exceptionally long C36 chain would constitute the soft segment in these polymers, likely resulting in materials with a high degree of flexibility and a low glass transition temperature. The general reaction schemes are as follows:
Polyester Synthesis: n HO-(CH₂)₃₆-OH + n HOOC-R-COOH → [-O-(CH₂)₃₆-O-CO-R-CO-]n + 2n H₂O
Polyurethane Synthesis: n HO-(CH₂)₃₆-OH + n OCN-R-NCO → [-O-(CH₂)₃₆-O-CO-NH-R-NH-CO-]n
The properties of these hypothetical polymers would be heavily influenced by the choice of the co-monomer (the dicarboxylic acid or diisocyanate). For instance, using a rigid aromatic co-monomer could lead to thermoplastic elastomers with distinct hard and soft segments.
Supramolecular Assembly and Self-Organization in Soft Materials
The amphiphilic nature of molecules with long hydrocarbon tails and polar head groups drives their self-assembly into ordered structures in solution. While this compound is a diol, its long aliphatic chain could, under specific conditions, lead to the formation of various supramolecular assemblies.
While classic micelle and vesicle formation is characteristic of single-chain surfactants, bolaamphiphiles (molecules with hydrophilic groups at both ends of a hydrophobic chain) can also form unique aggregates. It is conceivable that this compound could participate in the formation of monolayers at interfaces or, in combination with other surfactants, be incorporated into the hydrophobic core of micelles or the lipid bilayer of vesicles. However, without experimental data, the specific structures it would form remain speculative.
The chain length of amphiphilic molecules is a critical parameter in determining the geometry and stability of their self-assembled structures. Generally, longer chains lead to a decrease in the critical micelle concentration (CMC) and can influence the transition between spherical and cylindrical micelles or vesicles. The presence of hydroxyl groups at both ends of the 36-carbon chain in this compound would introduce specific hydrogen bonding interactions that could direct the self-assembly process in ways not observed for single-headed long-chain alcohols.
Advanced Functional Materials Development
The incorporation of a very long and flexible aliphatic chain like that of this compound into materials could lead to the development of advanced functional materials. For example, it could be used to create hydrophobic coatings, or as a component in stimuli-responsive materials where the long chain's conformational changes could be triggered by external factors. However, without specific research and development efforts focused on this particular diol, its role in advanced functional materials remains a theoretical concept.
Biological and Biochemical Research Perspectives on Long Chain Diols Generalizable to 1,36 Hexatriacontanediol
Investigation of 1,36-Hexatriacontanediol as a Component in Model Lipid Membranes
Model lipid membranes, such as vesicles and monolayers, are crucial tools for studying the biophysical properties of cell membranes. The introduction of non-native lipids like long-chain diols can reveal fundamental principles of membrane structure and function.
Influence on Membrane Fluidity and Phase Behavior
Membrane fluidity is a critical property that affects cellular processes like signaling and transport. It is largely determined by the composition of the lipid bilayer, including the length and saturation of fatty acid chains. wikipedia.orgnih.gov The incorporation of very-long-chain diols such as this compound is expected to significantly decrease membrane fluidity.
Research on very-long-chain polyunsaturated fatty acids (VLC-PUFAs) in model membranes further illustrates this principle. Although structurally different due to their unsaturation, the extreme length of these molecules (n > 24) profoundly impacts lipid packing. Their presence can lead to repulsive forces between lipids and shift phase transitions, demonstrating that very long chains introduce significant structural perturbations. nih.gov Given that this compound is a saturated molecule, its effect would be a pronounced ordering and rigidification of the membrane, effectively raising the temperature required to transition from a gel to a liquid-crystalline phase. wikipedia.orgquora.com
Role in Membrane Permeability Studies
Membrane permeability, the rate at which molecules pass through the lipid bilayer, is intrinsically linked to membrane fluidity and composition. A more fluid, disordered membrane is generally more permeable than a rigid, ordered one. The introduction of a molecule like this compound would be expected to decrease the passive diffusion of solutes across a model membrane.
Studies on the effect of 1-alkanols of varying lengths (from C4 to C12) on the water permeability of phosphatidylcholine membranes showed that longer-chain alcohols had a more significant impact. rsc.org Specifically, alkanols from C8 to C12 decreased the activation energy for water permeation, suggesting they alter the main barrier to transport located in the hydrocarbon core of the membrane. rsc.org While this might seem to suggest increased permeability, it reflects a complex change in the membrane's structural energy landscape.
However, the primary effect of incorporating a very long, saturated diol would be to increase the thickness of the hydrophobic core and enhance its order, creating a more formidable barrier to transport. nih.gov The tight packing of the C36 chains would reduce the transient formation of voids or "kinks" in the bilayer, which are necessary for the passage of small molecules. quora.com Therefore, in permeability studies, this compound could serve as a model agent for creating highly impermeable, stable membranes, useful for investigating transport processes that rely on protein channels or carriers rather than passive diffusion. nih.gov
Integration into Biomimetic Systems and Artificial Cell Models
Biomimetic systems aim to replicate biological structures and functions using simplified, well-controlled components. Long-chain diols are valuable in this context for their ability to form stable, ordered membrane structures. The thermophilic bacterium Thermomicrobium roseum, for example, naturally utilizes C18 to C23 1,2-diols instead of glycerol-based lipids to construct its cytoplasmic membrane, showcasing a biological precedent for diol-based membranes.
In artificial cell models, the exceptional length of this compound could be leveraged to create membranes with tailored physical properties, such as high rigidity and low permeability. These characteristics are desirable for constructing robust vesicles or protocells designed to encapsulate active molecules or mimic specific cellular compartments. Research into the biomimetic synthesis of natural products has highlighted the use of complex molecules to create functional systems, and diols can be selectively functionalized, for instance, through monoacylation, to create amphiphilic molecules capable of self-assembly. nih.gov
General Mechanisms of Long-Chain Alcohol Metabolism in Model Organisms
While direct metabolic data on this compound is scarce, the enzymatic pathways for other long-chain alcohols in model organisms provide a strong basis for predicting its metabolic fate. These processes generally involve oxidation to aldehydes and carboxylic acids or esterification to form waxes.
Enzymatic Pathways for Esterification or Oxidation in in vitro Systems
The metabolism of long-chain alcohols is primarily handled by oxidoreductases and transferases.
Oxidation: The initial step in the catabolism of a long-chain alcohol is typically its oxidation to an aldehyde. This reaction is catalyzed by enzymes such as alcohol dehydrogenases (ADHs) or long-chain alcohol oxidases. wikipedia.orgwikipedia.org While many ADHs prefer short-chain alcohols, some have been shown to act on long-chain substrates. For example, a stabilized ADH from Saccharomyces cerevisiae was capable of oxidizing fatty alcohols up to tetracosanol (C24). nih.gov Long-chain alcohol oxidases, found in yeast and bacteria, use molecular oxygen to oxidize fatty alcohols to aldehydes, producing hydrogen peroxide as a byproduct. wikipedia.org The resulting aldehyde is then rapidly converted to a carboxylic acid by a long-chain fatty aldehyde dehydrogenase. wikipedia.orgwikipedia.org This fatty acid can then enter the β-oxidation pathway for energy production.
Esterification: Alternatively, long-chain alcohols can be esterified with fatty acids to form wax esters. This process is catalyzed by acyl-CoA:fatty alcohol acyltransferases (wax synthases). nih.gov In cell cultures of soya and rape, the long-chain alcohol oleyl alcohol was found to be both oxidized to oleic acid and esterified into wax esters, with the balance between the two pathways dependent on oxygen availability. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also widely used in vitro for the esterification of diols to produce monoesters and diesters. rsc.orgsigmaaldrich.com
The table below summarizes key enzyme classes involved in the metabolism of long-chain alcohols.
| Enzyme Class | Example Enzyme | Substrate(s) | Product(s) | Model Organism/System |
| Oxidoreductase | Alcohol Dehydrogenase (ADH) | Long-chain alcohol, NAD⁺ | Long-chain aldehyde, NADH | Saccharomyces cerevisiae |
| Oxidoreductase | Long-chain Alcohol Oxidase | Long-chain alcohol, O₂ | Long-chain aldehyde, H₂O₂ | Candida yeast |
| Oxidoreductase | Aldehyde Dehydrogenase | Long-chain aldehyde, NAD⁺ | Carboxylic acid, NADH | Pseudomonas putida |
| Oxidoreductase | Cytochrome P450 Monooxygenase | Alkane, NADPH | Alcohol, NADP⁺ | Various bacteria |
| Transferase | Acyl-CoA:Fatty Alcohol Acyltransferase | Long-chain alcohol, Acyl-CoA | Wax ester, Coenzyme A | Plant cell cultures (Brassica napus) |
| Hydrolase | Candida antarctica Lipase B (CALB) | Diol, Carboxylic acid | Monoester, Diester, Water | in vitro enzymatic synthesis |
Bioavailability and Transport Mechanisms Across Model Biological Barriers
The transport of very-long-chain lipids like this compound across biological membranes is expected to be a complex and highly regulated process. Due to its large size and lipophilicity, passive diffusion across cell membranes would be extremely slow. Instead, transport likely relies on protein-mediated mechanisms.
The transport of long-chain fatty acids into mammalian cells involves both a passive diffusion component and a saturable, protein-facilitated component. nih.gov This facilitated transport is mediated by specific membrane proteins, such as fatty acid transport proteins (FATPs). nih.gov It is plausible that a similar carrier-mediated system would be necessary for the uptake of a very-long-chain diol.
In the context of systemic bioavailability in organisms, the lymphatic system plays a crucial role in the transport of highly lipophilic molecules. Studies in rats using the drug halofantrine (B180850) showed that its absorption and lymphatic transport were significantly enhanced when co-administered with long-chain fatty acids (C18) compared to shorter chains. nih.gov This suggests that very-long-chain lipids are preferentially packaged into chylomicrons and transported via the lymphatics, bypassing initial metabolism in the liver. For a molecule like this compound, this lymphatic pathway would be the primary route of systemic absorption. The transport of fatty acids into the mitochondria for oxidation also requires a specific carrier system, the carnitine shuttle, which is essential for energy metabolism. wikipedia.orgmdpi.com
Role as a Structural Element in Biogenic Materials
A review of existing scientific literature indicates a lack of specific research focused on this compound and its direct role as a structural component within biogenic materials. Consequently, a detailed description of its specific functions in this context cannot be provided at present.
However, it is possible to infer a potential role by examining the functions of other very-long-chain aliphatic compounds that are well-documented, particularly those found in the cuticular waxes of plants. These waxes form a protective, multifunctional layer known as the cuticle on the outer surfaces of leaves, stems, and fruits. frontiersin.org The cuticle is a vital structural and protective barrier, primarily composed of a cutin polymer matrix that has waxes embedded within it (intracuticular) and layered on top of it (epicuticular). frontiersin.orgnih.gov
The chemical makeup of these waxes is complex, typically consisting of very-long-chain fatty acids (VLCFAs) with carbon backbones ranging from C20 to C40, along with their derivatives such as alkanes, primary and secondary alcohols, aldehydes, ketones, and esters. frontiersin.org The main purpose of this waxy layer is to create a hydrophobic shield that minimizes water loss and defends the plant against a variety of environmental challenges. frontiersin.org
The structural characteristics and effectiveness of the epicuticular wax are determined by its chemical composition and the crystalline arrangement of its constituent molecules. colostate.edu Long-chain alcohols, which are chemically related to diols, are frequent components of these waxes and play a role in their structural characteristics. nih.gov The specific types and arrangements of these long-chain molecules dictate the formation of microscopic crystalline structures, such as platelets and tubules, on the plant's surface, which are essential for creating a water-repellent and self-cleaning surface. colostate.edu
Given that very-long-chain fatty acids and their derivatives are fundamental to the creation of these protective biopolymers, it is plausible that a very-long-chain diol such as this compound could be a component of such a mixture. academie-sciences.fr If it were present, its two hydroxyl groups might allow it to form different types of bonds compared to a mono-alcohol, potentially affecting the structure of the cutin polymer or the packing and crystallinity of the wax layer. The long C36 carbon chain would enhance the hydrophobicity of the cuticle.
While certain plant species are known to synthesize very-long-chain compounds, some with chain lengths reaching up to C38, the specific identification of this compound within these natural products has not been reported in the reviewed literature. nih.gov For instance, a study on the leaf cuticular waxes of Myricaria germanica identified several alkanediols, including primary/secondary diols with C30-C34 chain lengths, but did not report the presence of this compound. researchgate.net
General Composition of Plant Epicuticular Waxes
The table below outlines the major classes of chemical compounds typically found in plant epicuticular waxes, which are essential for their structural and protective properties.
| Compound Class | General Chain Lengths | Primary Function in Wax Structure |
| Alkanes | C21 - C35 (odd numbers are more common) | A major hydrophobic component that forms crystalline structures. |
| Primary Alcohols | C22 - C32 (even numbers are more common) | Contribute to the crystallinity and surface characteristics of the wax. nih.gov |
| Secondary Alcohols | C23 - C33 | In some species, these are major components that influence the shape of the wax crystals. frontiersin.org |
| Fatty Acids | C20 - C34 (even numbers are more common) | Serve as precursors to other wax components and can be present as free acids. frontiersin.org |
| Aldehydes | C22 - C32 (even numbers are more common) | Act as intermediates in the biosynthesis of alkanes and are part of the overall wax mixture. frontiersin.org |
| Ketones | C23 - C33 | Can alter the physical properties of the wax layer. frontiersin.org |
| Alkyl Esters | C34 - C62 | Formed from the combination of fatty acids and alcohols; they enhance the complexity and stability of the wax. frontiersin.org |
| Triterpenoids | Not Applicable | These are cyclic compounds that can be significant components, impacting the properties of the wax. |
Note: This table presents a generalized overview. The exact composition and chain lengths of compounds in epicuticular wax vary considerably among different plant species.
Future Research Directions and Unexplored Avenues for 1,36 Hexatriacontanediol
Integration with Nanotechnology and Advanced Manufacturing
The amphiphilic nature of 1,36-Hexatriacontanediol makes it an intriguing candidate for the bottom-up fabrication of novel nanomaterials. researchgate.net Future research could focus on its ability to form self-assembled monolayers (SAMs) on various substrates. The long alkyl chain would likely promote the formation of highly ordered and densely packed monolayers, which could be utilized as ultra-thin insulating layers, corrosion-resistant coatings, or templates for the controlled deposition of other materials.
In advanced manufacturing, this compound could be explored as a specialty additive in polymer processing. Its long-chain structure could act as a plasticizer or a compatibilizer in polymer blends, potentially enhancing material properties such as flexibility and impact resistance. Furthermore, its integration into manufacturing processes like 3D printing could be investigated, where it might serve as a component in novel photocurable resins or as a wax-like support material that can be easily removed. The exploration of its use in creating more homogeneous samples of nanoparticles for processes like self-assembly also presents a novel research avenue. wikipedia.org
Exploration of Novel Catalytic Routes for Sustainable Synthesis
The sustainable production of long-chain diols is a significant area of research, with a focus on moving away from petrochemical-based feedstocks. nih.govrsc.org Future investigations into the synthesis of this compound should prioritize the development of green catalytic routes.
One promising approach is the use of tandem olefin metathesis followed by ester hydrogenation, utilizing renewable fatty acid feedstocks. rsc.org This method allows for the creation of long-chain α,ω-diols from readily available natural sources. Research could focus on optimizing catalyst systems to improve yields and selectivity for the C36 backbone.
Another critical avenue is biocatalysis. nih.gov The use of engineered microorganisms or isolated enzymes to produce diols from renewable biomass is a rapidly advancing field. nih.gov Future work could involve designing and optimizing metabolic pathways in organisms like E. coli or yeast to synthesize this compound from sugars or plant oils. nih.gov This would represent a significant step towards a bio-based and sustainable chemical industry.
| Catalytic Route | Potential Feedstock | Key Advantages | Research Focus |
| Tandem Metathesis-Hydrogenation | Renewable Fatty Acids | Direct route to long-chain diols | Catalyst optimization for C36 selectivity |
| Biocatalysis | Sugars, Plant Oils | Sustainable, potentially lower energy | Metabolic pathway engineering |
Advanced Characterization of its Self-Assembled Structures at Multiple Scales
The self-assembly behavior of this compound in various solvents and at interfaces is a rich area for future study. Its long, linear structure is expected to lead to the formation of well-defined lamellar or crystalline structures. Advanced characterization techniques will be crucial to understanding these assemblies across multiple length scales.
High-resolution imaging techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) could be employed to visualize the morphology of self-assembled structures on surfaces and in bulk solution. Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) would provide detailed information about the packing and crystallinity of these assemblies. Understanding how factors like temperature, solvent polarity, and concentration influence the self-assembly process will be key to controlling the final material properties. The study of how these long-chain diols are preserved in marine sediments and what their distribution reveals about past environmental conditions can also provide insights into their stability and interactions. researchgate.netcopernicus.orgfrontiersin.orgugr.es
| Characterization Technique | Information Gained | Potential Research Questions |
| Atomic Force Microscopy (AFM) | Surface morphology, layer thickness | How does the diol self-assemble on different substrates? |
| Transmission Electron Microscopy (TEM) | Nanostructure morphology in bulk | What are the shapes and sizes of aggregates in solution? |
| X-ray Scattering (SAXS/WAXS) | Crystal packing, lamellar spacing | What is the molecular arrangement within the self-assembled structures? |
Design of Next-Generation Materials Based on its Unique Structural Features
The unique properties of this compound, particularly its long, well-defined hydrocarbon chain and terminal functional groups, make it a promising building block for a variety of next-generation materials.
In polymer chemistry, it can be utilized as a monomer for the synthesis of high-performance polyesters and polyurethanes. The long C36 segment would be expected to impart significant hydrophobicity, flexibility, and potentially interesting thermal and mechanical properties to the resulting polymers. These materials could find applications as specialty elastomers, hydrophobic coatings, or in biomedical devices where biocompatibility and biodegradability are desired.
Furthermore, its ability to form robust, ordered structures could be harnessed in the development of "smart" materials. For instance, composites incorporating this compound could exhibit tunable optical or mechanical properties that respond to external stimuli like temperature or pH. The long chains could also be functionalized to create novel surfactants or phase-transfer catalysts. The exploration of its use as a building block for renewable polymers, leveraging its unique backbone for enhanced water resistance and adhesion, is another promising direction. cardolite.com
Q & A
Q. What are the standard methodologies for synthesizing 1,36-Hexatriacontanediol, and how can purity be ensured?
Synthesis typically involves stepwise hydroxylation of long-chain alkanes or coupling reactions of smaller diol precursors. Key steps include:
- Reagent selection : Use catalysts like boron trifluoride etherate for controlled hydroxylation .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) to isolate the diol, followed by recrystallization in non-polar solvents .
- Characterization : Confirm purity via NMR (¹H/¹³C), mass spectrometry (HRMS), and melting point analysis. Discrepancies in melting ranges (±2°C) may indicate impurities .
Q. How should researchers design experiments to determine the thermal stability of this compound?
- Instrumentation : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under inert gas (N₂/Ar).
- Controls : Compare with structurally similar diols (e.g., 1,20-eicosanediol) to isolate chain-length effects.
- Data interpretation : Decomposition onset temperatures >250°C suggest high stability; sharp endothermic peaks in DSC indicate crystalline phase transitions .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- FT-IR : Identify hydroxyl stretches (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹).
- NMR : ¹H NMR should show terminal -CH₂OH peaks (δ 3.5–3.7 ppm); ¹³C NMR confirms hydroxylated carbons (δ 60–70 ppm).
- Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 537.5 .
Advanced Research Questions
Q. How can contradictions in reported solubility data for this compound be resolved?
- Methodological audit : Compare solvent purity, temperature control (±0.1°C), and agitation methods across studies.
- Statistical analysis : Apply ANOVA to assess variability between labs; outliers may arise from trace water in solvents .
- Replication : Conduct solubility tests in triplicate using anhydrous solvents (e.g., DMSO, chloroform) under inert conditions .
Q. What mechanistic insights can be gained from studying this compound’s interactions with lipid bilayers?
- Experimental design : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms.
- Data interpretation : A 10–15% increase in bilayer rigidity (vs. shorter-chain diols) suggests interdigitation of the C₃₆ chain.
- Advanced imaging : Cryo-EM or AFM to visualize diol-induced membrane curvature .
Q. How do isotopic labeling (e.g., ¹⁸O) studies clarify the degradation pathways of this compound in environmental models?
- Labeling protocol : Synthesize ¹⁸O-enriched diol via acid-catalyzed exchange (H₂¹⁸O, HCl).
- Degradation tracking : Monitor ¹⁸O incorporation into CO₂ (GC-IRMS) or microbial biomass (NanoSIMS).
- Kinetic modeling : Fit data to first-order decay models; half-lives >6 months suggest persistence in anaerobic soils .
Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity studies?
- Non-linear regression : Use Hill equation fits (GraphPad Prism) to estimate EC₅₀ values.
- Error handling : Bootstrap resampling (10,000 iterations) to quantify confidence intervals for low-n datasets.
- Contradiction resolution : Meta-analysis of historical data to identify confounding variables (e.g., cell line heterogeneity) .
Methodological Best Practices
Q. How should researchers address ethical and reproducibility concerns in animal studies involving this compound?
- Ethical compliance : Adhere to NIH/ARRIVE guidelines for sample size justification and humane endpoints.
- Data transparency : Publish raw datasets (e.g., behavioral assays, histopathology) as supplementary materials.
- Blinding : Assign treatment groups randomly; ensure pathologists are blinded during tissue analysis .
Q. What strategies mitigate instrument-related uncertainties in quantifying this compound via HPLC?
- Column selection : C18 columns with 5µm particles for optimal resolution.
- Calibration : Use internal standards (e.g., 1,24-tetracosanediol) to correct for retention time drift.
- Validation : Perform inter-day precision tests (RSD <2%) and limit of detection (LOD) calculations .
Tables for Key Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
